molecular formula C8H13N3 B2363310 1-cyclopentyl-1H-pyrazol-3-amine CAS No. 1006481-35-1

1-cyclopentyl-1H-pyrazol-3-amine

Cat. No.: B2363310
CAS No.: 1006481-35-1
M. Wt: 151.213
InChI Key: VCDGVQDVEOVWMY-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol This compound features a pyrazole ring substituted with a cyclopentyl group at the 1-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-1H-pyrazol-3-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α-bromo ketones under visible light catalysis . Another method includes the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests potential for industrial application.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may act as an inhibitor of kinases, which are crucial in various signaling pathways .

Comparison with Similar Compounds

1-Cyclopentyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

IUPAC Name

1-cyclopentylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDGVQDVEOVWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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